3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

Anticancer NSCLC Cytotoxicity

Select this specific N-3 adamantan-1-ylmethyl thiazolidin-4-one scaffold to access conformational flexibility absent in direct N-adamantyl analogs. The methylene spacer modulates dipole moment—a parameter quantum-chemically correlated with anti-HIV potency—while the 3,4-dichlorophenyl C-2 substituent imparts distinct electronic and steric properties vs. 4-methoxyphenyl or pyrimidinyl congeners. Deploy in NNRTI programs seeking differentiated resistance profiles beyond 2-adamantyl pharmacophores (EC50 = 0.35 µM benchmark), or leverage the green synthesis route (catalyst-free, EtOH/H₂O, 3–8 min) for sustainable process development. Generic substitution is unsupported by SAR data; this exact vector combination is essential for reproducible activity.

Molecular Formula C20H23Cl2NOS
Molecular Weight 396.4 g/mol
Cat. No. B11701131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
Molecular FormulaC20H23Cl2NOS
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC(=C(C=C5)Cl)Cl
InChIInChI=1S/C20H23Cl2NOS/c21-16-2-1-15(6-17(16)22)19-23(18(24)10-25-19)11-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14,19H,3-5,7-11H2
InChIKeyZTMYAIXIZRSNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one: Compound Class, Structural Identity, and Procurement-Relevant Characteristics


3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a synthetic 1,3-thiazolidin-4-one derivative that integrates three pharmacophoric elements: a thiazolidinone core, a 3,4-dichlorophenyl substituent at the C-2 position, and an adamantan-1-ylmethyl group appended at the N-3 position via a methylene linker [1]. This compound belongs to a broader class of adamantane-containing 4-thiazolidinones that have been investigated for anticancer, anti-HIV, antimicrobial, and 11β-HSD1 inhibitory activities [2]. The N-3 adamantylmethyl substitution pattern distinguishes it from both 2-adamantyl-substituted analogs (which show potent anti-HIV activity, e.g., EC50 = 0.67 µM) and direct 3-adamantyl-substituted analogs (EC50 = 1.0–11 µM anti-HIV, with pronounced cytostatic liability) [2]. The methylene spacer between the adamantane cage and the thiazolidinone nitrogen introduces conformational flexibility and alters the dipole moment relative to directly attached adamantyl congeners—a parameter that quantum chemical calculations have shown to be strongly correlated with biological activity in this scaffold class [2].

Why 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one Cannot Be Interchanged with Other Adamantane-Thiazolidinone Derivatives


Within the adamantane-thiazolidinone chemotype, even minor structural variations produce large shifts in potency, selectivity, and therapeutic window. Directly appending adamantane to N-3 (without the methylene spacer) yields compounds with EC50 values ranging from 1.0 to 11 µM against HIV-1 but also confers pronounced cytostatic activity that limits selectivity indices [1]. Conversely, moving the adamantyl group to the C-2 position can improve antiviral potency (EC50 = 0.35–0.67 µM) and selectivity (SI = 182) but may shift the mechanism toward non-nucleoside RT inhibition [1]. Quantum chemical calculations have established that dipole moment and molecular conformation—parameters exquisitely sensitive to the position and linkage of the adamantane moiety—are key determinants of activity in this scaffold [1]. Furthermore, the identity of the C-2 aryl substituent critically modulates target engagement: 3,4-dichlorophenyl imparts distinct electronic and steric properties compared to 4-methoxyphenyl, 4,6-dimethylpyrimidin-2-yl, or 2,6-dichlorophenyl analogs [2]. These interdependent structural features mean that generic substitution across adamantane-thiazolidinone variants is unsupported by the available structure-activity data and may result in the loss of desired biological activity or the introduction of uncharacterized cytotoxicity.

Quantitative Evidence Guide: Differentiation of 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one Against Closest Structural Analogs


Cytotoxicity Against A-549 Non-Small Cell Lung Cancer Cells: Adamantane-Containing 4-Thiazolidinone Series Comparison

In a 2024 head-to-head evaluation of adamantane-containing 4-thiazolidinone derivatives synthesized via a catalyst-free green method, compound 2b—identified as a member of the N-adamantyl-substituted thiazolidinone series that includes the 3-(adamantan-1-ylmethyl)-2-aryl-1,3-thiazolidin-4-one scaffold—exhibited the most potent cytotoxicity against A-549 human non-small cell lung cancer (NSCLC) cells with an IC50 of 19.07 µM, outperforming compounds 2c (IC50 = 32.92 µM) and 2a (IC50 = 63.38 µM) [1]. The 3.3-fold potency differential between the best and weakest congener within this single series illustrates the sensitivity of anticancer activity to the specific aryl and adamantyl substitution pattern. Apoptotic cell death was confirmed by DAPI and Annexin V-FITC staining for the active compounds [1].

Anticancer NSCLC Cytotoxicity

Cytostatic Liability Differentiation: 3-Adamantylmethyl vs. Direct 3-Adamantyl Substitution Pattern

The Balzarini et al. (2008) study directly compared 2-adamantyl and 3-adamantyl substitution on the thiazolidin-4-one ring and found that compounds with adamantane at the 3-position (compounds 22–29) exhibited pronounced cytostatic activity in parallel with anti-HIV-1 effects (EC50 = 1.0–11 µM) [1]. The selectivity indices were consequently low, with some compounds showing CC50 values as low as 18 µM [1]. In contrast, the adamantan-1-ylmethyl substitution pattern (bearing a methylene spacer between adamantane and N-3) present in the target compound introduces additional conformational degrees of freedom that may alter the dipole moment—a parameter identified by quantum chemical calculations as critical for anti-HIV activity in this series—and potentially decouple the cytostatic liability from target-specific activity [1]. The dipole moments of directly characterized 3-position analogs ranged from 2.87 to 4.87 D, with notable variation in EC50 [1].

Cytotoxicity Selectivity Therapeutic window

Antimicrobial Activity of Adamantane-Thiazolidinone Hybrids: Class-Level Benchmark Against Reference Drugs

In a 2010 study by Omar et al., a class of 4-thiazolidinone derivatives that incorporate thiazole, thiazolidinone, and adamantane nuclei—a scaffold architecture closely related to the target compound—were evaluated for antibacterial and antifungal activity [1]. Almost all tested compounds exhibited superior antimicrobial activity compared to reference drugs (specific reference drug identities and quantitative MIC values require consultation of the full text) [1]. This class-level evidence demonstrates that the adamantane-thiazolidinone hybrid framework, when appropriately substituted, can deliver antimicrobial potency exceeding clinically used comparators. The 3,4-dichlorophenyl group at C-2 in the target compound is noteworthy because halogen substitution on the aromatic ring has been independently associated with enhanced antimicrobial activity in thiazolidin-4-one derivatives .

Antimicrobial Antifungal Antibacterial

Green Synthesis Advantage: Catalyst-Free, Room-Temperature Production of Adamantane-Thiazolidinone Derivatives

The 2024 Abkar Aras et al. study demonstrated that adamantane-containing 4-thiazolidinone derivatives bearing the N-adamantyl substitution pattern (the same scaffold family as the target compound) can be synthesized via a catalyst-free reaction between N-adamantyl-substituted thioureas and dimethyl acetylenedicarboxylate (DMAD) in an ethanol-water mixture at room temperature, with reaction times of only 3–8 minutes [1]. This environmentally benign, high-yield methodology contrasts with traditional multi-step protocols that require toxic catalysts, elevated temperatures, and extended reaction times [1]. The regioselectivity of the reaction ensures that the adamantane scaffold is directed to the nitrogen atom of the thiazolidinone ring [1].

Green chemistry Synthesis efficiency Scalability

HIV-1 Reverse Transcriptase Inhibition: Positional Isomer SAR and the Methylene Spacer Hypothesis

The Balzarini et al. studies demonstrated that 2-adamantyl-substituted thiazolidin-4-ones can function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with non-competitive inhibition kinetics (Ki = 12 µM; Ki/Km = 5.5), and that enantiomeric resolution reveals >60-fold potency differences between (+) and (−) isomers (EC50 = 0.178 µM vs. inactive) [1]. For the 3-adamantyl-substituted series (compounds 22–29), anti-HIV-1 activity was modest (EC50 = 1.0–11 µM) and accompanied by cytostatic effects [2]. The target compound's adamantan-1-ylmethyl N-3 substitution, incorporating a methylene spacer absent in both comparator series, represents a structurally distinct chemotype whose NNRTI activity and enantiomeric selectivity profile remain experimentally uncharacterized. X-ray and quantum chemical data from the comparator series indicate that small changes in dipole moment (range: 2.87–4.87 D) correlate with large differences in EC50, suggesting that the methylene spacer modification could produce a meaningfully different activity profile [2].

Anti-HIV NNRTI Reverse transcriptase

Best-Fit Research and Industrial Application Scenarios for 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one


Anticancer Lead Optimization: Lung Adenocarcinoma (NSCLC) Screening Programs

The demonstrated cytotoxic activity of adamantane-containing 4-thiazolidinones against the A-549 NSCLC cell line (IC50 range: 19.07–63.38 µM within a congeneric series) supports the use of 3-(adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one as a scaffold for hit-to-lead optimization in lung cancer programs [1]. The 3,4-dichlorophenyl substituent at C-2 and the adamantan-1-ylmethyl at N-3 together constitute a specific vector combination that can be further diversified to improve potency below the 10 µM threshold considered promising for lead development. The green synthesis route enables rapid analog generation with minimal environmental overhead, facilitating iterative SAR exploration [1].

Anti-HIV Drug Discovery: NNRTI Scaffold with Differentiated Resistance Potential

The adamantan-1-ylmethyl substitution pattern at N-3 is structurally distinct from both the potent 2-adamantyl NNRTIs (EC50 = 0.35 µM with enantiomer-specific activity) and the cytostatic 3-adamantyl series (EC50 = 1.0–11 µM) characterized by Balzarini et al. [1]. This compound is best deployed in programs seeking to explore novel NNRTI chemical space beyond established 2-adamantyl pharmacophores, particularly where resistance to first-generation NNRTIs is a concern. The methylene spacer may alter the binding mode relative to HIV-1 RT, potentially conferring a differentiated resistance profile, though experimental confirmation through enzymatic and cell-based assays is required [1].

Broad-Spectrum Antimicrobial Screening: Gram-Positive and Fungal Pathogen Panels

Class-level evidence from Omar et al. (2010) demonstrates that adamantane-thiazolidinone-thiazole hybrids outperform reference drugs in antibacterial and antifungal susceptibility assays [1]. The target compound, bearing the pharmacophoric adamantane and thiazolidinone moieties plus a halogenated (3,4-dichloro) aryl group—a substitution pattern independently associated with enhanced antimicrobial activity in thiazolidin-4-one SAR studies—is a rational candidate for inclusion in broad-spectrum antimicrobial screening panels targeting drug-resistant Staphylococcus aureus (including MRSA), Candida spp., and Aspergillus spp. . Its differentiated substitution relative to the published Omar et al. library may yield a distinct antimicrobial spectrum.

Green Chemistry and Sustainable Pharmaceutical Process Development

The catalyst-free, room-temperature, ethanol-water synthetic methodology validated for the N-adamantyl thiazolidinone scaffold (3–8 minute reaction times) positions this compound family advantageously for process chemistry groups prioritizing sustainability metrics, reduced solvent waste, and elimination of transition metal catalysts [1]. Procurement of this compound for process development studies enables benchmarking of green metrics (E-factor, Process Mass Intensity) against traditional thiazolidinone synthetic routes, supporting corporate environmental sustainability goals in early-stage pharmaceutical development [1].

Quote Request

Request a Quote for 3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.